![molecular formula C18H15N3O3 B1229256 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)
3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester
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Overview
Description
3-[[oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester is an aromatic amide.
Scientific Research Applications
Fluorescent Dyes for Liquid Crystal Displays
A study by Bojinov & Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, exhibiting high potential for application in liquid crystal displays. These compounds, related to 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester, demonstrated very good orientation parameters in nematic liquid crystal.
Cycloaddition Reactions
In 1972, Stauss, Härter, Neuenschwander, & Schindler investigated the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide. This research, though not directly using 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester, provides insight into similar chemical reactions involving quinoxaline derivatives.
Synthesis of Novel Compounds
The synthesis of novel compounds is another application. Kucherenko, Zadorozhny, & Kovtunenko (2008) demonstrated the condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids to produce isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters.
Biocatalytic Synthesis
A 2017 study by Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković explored the biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, utilizing ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates. This approach provides an environmentally friendly and efficient method for synthesizing quinoxalinone derivatives, which is relevant to the study of 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester.
Anti-Microbial and Anti-Fungal Activities
Research on 6,8-dibromo-4(3H)quinazolinone derivatives by Mohamed et al. (2010) highlighted the anti-microbial and anti-fungal activities of these compounds. Although not directly focused on 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester, this study provides an understanding of the biological activities of similar quinoxalinone compounds.
Synthesis of New Ureido Sugars
In the field of carbohydrate chemistry, Piekarska-Bartoszewicz & Tcmeriusz (1993) synthesized new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, using amino acid methyl, ethyl, or benzyl esters as amination agents. This is relevant for the potential synthesis of bioactive molecules using esters similar to 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester.
properties
Product Name |
3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester |
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Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
ethyl 3-(quinoxaline-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H15N3O3/c1-2-24-18(23)12-6-5-7-13(10-12)20-17(22)16-11-19-14-8-3-4-9-15(14)21-16/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
MBQCDYMTQRDDJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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